molecular formula C12H14N4S B1426551 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163707-18-3

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1426551
CAS No.: 1163707-18-3
M. Wt: 246.33 g/mol
InChI Key: NBUROYAJOMCTFW-UHFFFAOYSA-N
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Description

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

CDK2 Inhibition and Antitumor Activity

A study by Fathalla et al. (2012) explored pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds, including derivatives of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, showed promising anti-proliferative activity against human Hela cell line, indicating potential for antitumor applications (Fathalla et al., 2012).

Synthesis and Fungicidal Properties

Research by Тумкявичюс et al. (2013) involved the synthesis of pyrimidine derivatives starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These derivatives demonstrated fungicidal properties, showcasing another application of pyrimidine compounds in the agricultural sector (Тумкявичюс et al., 2013).

15-Lipoxygenase Inhibition

Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine). These compounds were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes, indicating a possible role in anti-inflammatory therapies (Asghari et al., 2016).

Antibacterial and Antifungal Activity

Tugcu and Turhan (2018) reported the synthesis of new substituted pyrimidine derivatives through one-pot multicomponent reactions. These compounds were evaluated for their antibacterial and antifungal activity, suggesting potential use in antimicrobial treatments (Tugcu & Turhan, 2018).

CDK4, 6 Inhibitors

Shimamura et al. (2006) identified 5-Pyrimidinyl-2-aminothiazole as an inhibitor of cyclin-dependent kinases (CDKs), particularly showing selectivity for CDK4 over other CDKs. This research indicates the potential of related pyrimidine compounds in targeted cancer therapies (Shimamura et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the phosphorylation of key substrates required for cell cycle progression .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It significantly inhibits the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound induces apoptosis in these cells by altering cell cycle progression and disrupting DNA damage repair mechanisms . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of substrates involved in cell cycle progression . The compound also induces apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects such as weight loss, organ damage, and altered hematological parameters . The threshold for these adverse effects needs to be carefully determined to optimize the therapeutic window of the compound.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may accumulate in certain tissues, leading to localized effects . The interactions with transporters and binding proteins influence the bioavailability and efficacy of the compound .

Subcellular Localization

The subcellular localization of This compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization influences the compound’s ability to modulate cellular processes and exert its effects .

Properties

IUPAC Name

5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUROYAJOMCTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.